molecular formula C12H8O3 B1624866 4-formylnaphthalene-1-carboxylic Acid CAS No. 219685-15-1

4-formylnaphthalene-1-carboxylic Acid

Cat. No.: B1624866
CAS No.: 219685-15-1
M. Wt: 200.19 g/mol
InChI Key: INKOQGZWHUTYIW-UHFFFAOYSA-N
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Description

4-formylnaphthalene-1-carboxylic Acid is a useful research compound. Its molecular formula is C12H8O3 and its molecular weight is 200.19 g/mol. The purity is usually 95%.
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Scientific Research Applications

Enantioselective Sensing and Analysis

  • A chiral 1,8-diacridylnaphthalene-derived fluorosensor has been developed for enantioselective sensing of chiral carboxylic acids, including amino acids and arylalkanoic acids, demonstrating the potential of naphthalene derivatives in chiral analysis and sensor technology (Mei & Wolf, 2004).

Advanced Material Synthesis

  • Polycondensation of 4'-acetoxybiphenyl-4-carboxylic acid under different conditions produced materials with varying degrees of polymerization, indicating the utility of carboxylic acid derivatives in creating polymeric materials with specific structural properties (Schwarz & Kricheldorf, 1995).

Catalysis and Hydrogen Storage

  • Formic acid has been identified as a valuable material for hydrogen storage and fuel cells, highlighting the relevance of research into formyl and carboxylic acid functionalities for renewable energy applications (Singh, Singh, & Kumar, 2016).

Photonic and Electronic Materials

  • Naphthylamine-derived aromatic dicarboxylic acids have been synthesized for the development of blue-light-emitting materials, suggesting the importance of naphthalene carboxylic acid derivatives in the creation of optoelectronic devices (Liou, Hsiao, Chen, & Yen, 2006).

Luminescence and Sensing Applications

  • Coordination polymers constructed from naphthalene and carboxylic acid derivatives have been explored for fluorescence sensing of nitroaromatic compounds, illustrating the potential of these compounds in environmental monitoring and safety applications (Gupta, Tomar, & Bharadwaj, 2017).

Safety and Hazards

The compound is classified as flammable and suspected of causing cancer. It is also toxic to aquatic life with long-lasting effects .

Properties

IUPAC Name

4-formylnaphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8O3/c13-7-8-5-6-11(12(14)15)10-4-2-1-3-9(8)10/h1-7H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKOQGZWHUTYIW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447657
Record name 4-formylnaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

219685-15-1
Record name 4-Formyl-1-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=219685-15-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-formylnaphthalene-1-carboxylic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of the methyl 4-formylnaphthoate above (2.3 g, 1 mmol) and Na2CO3 (1.25 g, 12 mmol) in water (30 mL) was heated in a water bath for approximately 2 hr until a clear solution was obtained. The solution was cooled and filtered. The filtrate was acidified with conc. HCl to give a yellow precipitate. The solids were collected and dried over night to give the desired product (1.86 g, 87%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.25 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Yield
87%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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